
4-(クロロメチル)-5-メチル-2-フェニル-1,3-オキサゾール
概要
説明
4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole, also known as CMMPO, is an important heterocyclic compound used in a variety of scientific research applications. It is a five-membered ring system containing one oxygen and four carbon atoms, and is a versatile building block for the synthesis of a wide range of compounds. CMMPO is a useful reagent for organic synthesis and has been used in the synthesis of a variety of compounds, such as dyes, pharmaceuticals, and agrochemicals.
科学的研究の応用
がん細胞に対する細胞毒性活性
この化合物は、新しいカリックス4アレーン誘導体の合成に使用されており、さまざまなヒトがん細胞株に対して有望な細胞毒性活性を示しています 。これらには、A549(肺がん)、DLD-1(大腸がん)、HEPG2(肝細胞がん)、およびPC-3(前立腺がん)細胞が含まれます。誘導体は、細胞増殖の用量依存的阻害を示し、がん治療薬としての開発の可能性を示唆しています。
医薬品中間体
4-(クロロメチル)-5-メチル-2-フェニル-1,3-オキサゾールは、医薬品合成の中間体として役立ちます 。水との反応性と湿気に対する感度は、さまざまな医薬品、特にさらなる化学変換のためにクロロメチル基が必要な医薬品を調製する上で貴重な化合物となります。
有機合成における用途
この化合物の誘導体は、有機合成におけるさまざまな用途に推奨されています 。これには、シクロプロペニミンの調製が含まれ、これは強力な有機塩基の合成に不可欠であり、より穏やかな反応条件とより良い溶解度要件による著しい利点を有しています。
超架橋ポリマー(HCP)
フリーデル・クラフツ反応を使用して合成された超架橋ポリマーは、多くの場合、モノマーとして4-(クロロメチル)-5-メチル-2-フェニル-1,3-オキサゾールを組み込んでいます 。HCPは、高い表面積と良好な多孔性を有し、環境汚染対策、触媒作用、エネルギー危機管理に適しています。
超分子化学
超分子化学では、この化合物は、カリックスアレーンなどの大環状構造の修飾に使用されます 。これらの修飾により、センシング、薬物送達、およびケモセンサーの開発において潜在的な用途を持つ新しい材料を作成できます。
固相抽出
この化合物の誘導体のユニークな構造幾何学は、固相抽出用途に適しています 。このプロセスは、分析化学において、混合物からの化合物を分離および精製するために不可欠です。
作用機序
Target of Action
Similar compounds have been found to inhibit the replication of certain viruses . For instance, ALS-8112, a compound with a similar chloromethyl group, has been reported to inhibit the RNA polymerase of Respiratory Syncytial Virus (RSV) .
Mode of Action
This interaction could lead to changes in the target’s function, potentially inhibiting its activity .
Biochemical Pathways
Similar compounds have been shown to affect the replication pathways of certain viruses
Result of Action
Based on the actions of similar compounds, it can be hypothesized that it may inhibit the activity of certain enzymes, potentially leading to the inhibition of viral replication .
特性
IUPAC Name |
4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-8-10(7-12)13-11(14-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTKYTBWZTZPHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70430779 | |
| Record name | 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70430779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103788-61-0 | |
| Record name | 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103788-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70430779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


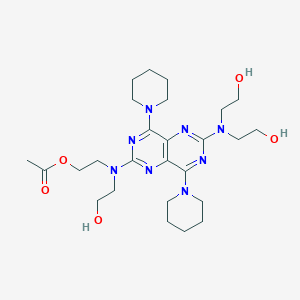
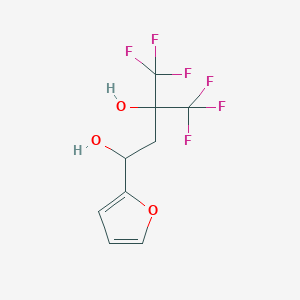

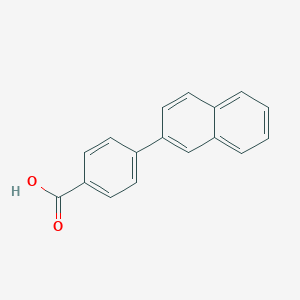
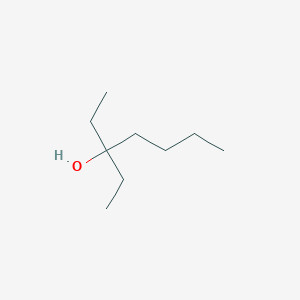

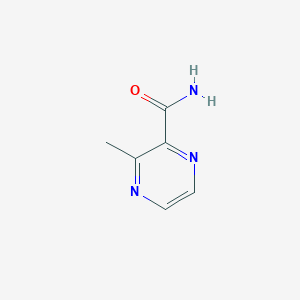

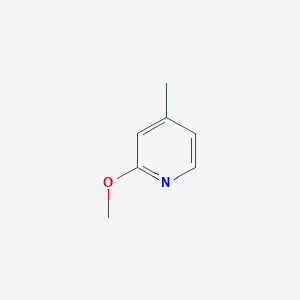


![1H-[1,4]Thiazino[4,3-a]benzimidazol-4(3H)-one](/img/structure/B11736.png)
